REACTION_SMILES
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[C:21]([O-:22])(=[O:23])[O-:24].[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[K+:25].[K+:26].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5].[n:6]1(-[c:11]2[cH:12][c:13]([C:14](=[O:15])[O:16][CH3:17])[cH:18][cH:19][cH:20]2)[cH:7][cH:8][cH:9][cH:10]1>>[n:6]1(-[c:11]2[cH:12][c:13]([C:14](=[O:15])[O:16][CH3:17])[cH:18][cH:19][cH:20]2)[cH:7][cH:8][cH:9][c:10]1[CH:21]=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(-n2cccc2)c1
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Name
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Type
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product
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Smiles
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COC(=O)c1cccc(-n2cccc2C=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |